Cas no 863438-00-0 (7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid)

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
- VS-14218
- 7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylicacid
- H21086
- CS-0322237
- 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid
- 863438-00-0
- BBL037505
- STK502353
- SB72235
- MFCD03422162
- ALBB-000722
- AKOS005170917
- DTXSID801162514
-
- MDL: MFCD03422162
- Inchi: InChI=1S/C17H10Cl3NO2/c1-8-13(19)5-4-10-12(17(22)23)7-15(21-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3,(H,22,23)
- InChI Key: AFRRVKFSTWXOKR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 364.977712Da
- Monoisotopic Mass: 364.977712Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2Ų
- XLogP3: 5.6
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB404576-500 mg |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 500MG |
€195.40 | 2022-06-10 | ||
TRC | C014825-250mg |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 250mg |
$ 185.00 | 2022-06-06 | ||
abcr | AB404576-1 g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 1g |
€228.00 | 2022-06-10 | ||
abcr | AB404576-5 g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 5g |
€618.00 | 2022-06-10 | ||
abcr | AB404576-10 g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 10g |
€1,008.00 | 2022-06-10 | ||
abcr | AB404576-5g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid; . |
863438-00-0 | 5g |
€637.00 | 2024-07-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392907-1g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 97% | 1g |
¥2015.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392907-5g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 97% | 5g |
¥7044.00 | 2024-04-28 | |
Chemenu | CM266719-5g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid |
863438-00-0 | 97% | 5g |
$429 | 2021-08-18 | |
abcr | AB404576-1g |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid; . |
863438-00-0 | 1g |
€237.00 | 2024-07-23 |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid Related Literature
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 863438-00-0): A Comprehensive Overview
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, identified by its CAS number 863438-00-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The unique structural features of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, including its chloro and methyl substituents, contribute to its potential as a versatile intermediate in the synthesis of bioactive molecules.
The quinoline scaffold has a long history in medicinal chemistry, with several derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The presence of multiple halogen atoms in 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid enhances its reactivity, making it a valuable building block for further chemical modifications. Researchers have leveraged these properties to explore its utility in developing novel therapeutic agents.
In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting various disease pathways. Quinoline derivatives, including 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, have been investigated for their potential to interact with biological targets such as kinases and transcription factors. For instance, studies have demonstrated that certain quinoline-based compounds can modulate protein-protein interactions critical for cancer progression.
The structural motif of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid also makes it a promising candidate for drug discovery efforts aimed at addressing neurological disorders. Emerging research suggests that quinoline derivatives may influence neuroinflammatory pathways and could be developed into treatments for conditions like Alzheimer's disease and Parkinson's disease. The chloro substituents, in particular, are known to enhance binding affinity to biological receptors, which is a key factor in drug design.
The synthesis of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the compound meets the stringent standards required for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex quinoline core.
The pharmacological profile of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is under active investigation by academic and industrial researchers. Preclinical studies have begun to unravel its potential mechanisms of action, providing insights into how it may interact with cellular pathways. These studies are crucial for identifying the therapeutic window and assessing the compound's safety profile before moving into clinical trials.
In addition to its pharmacological applications, 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid has shown promise in material science research. Its ability to form stable complexes with metal ions makes it a candidate for developing novel catalysts and coordination polymers. Such materials could find applications in industrial processes and nanotechnology.
The regulatory landscape for compounds like 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is designed to ensure their safe handling and use in research and development. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for researchers aiming to translate laboratory findings into viable therapeutic options. This includes rigorous testing for toxicity and efficacy across various models.
The future direction of research on 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid appears promising, with several ongoing projects exploring its potential in different therapeutic areas. Collaborative efforts between academia and industry are likely to drive innovation, leading to new insights and applications. As our understanding of biological systems continues to evolve, compounds like this will remain at the forefront of drug discovery efforts.
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